3-Chloro-D-tyrosine methyl ester 3-Chloro-D-tyrosine methyl ester
Brand Name: Vulcanchem
CAS No.: 690954-95-1
VCID: VC18937595
InChI: InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol

3-Chloro-D-tyrosine methyl ester

CAS No.: 690954-95-1

Cat. No.: VC18937595

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-D-tyrosine methyl ester - 690954-95-1

Specification

CAS No. 690954-95-1
Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
IUPAC Name methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1
Standard InChI Key KWTIOVPQMRSIJF-MRVPVSSYSA-N
Isomeric SMILES COC(=O)[C@@H](CC1=CC(=C(C=C1)O)Cl)N
Canonical SMILES COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

3-Chloro-D-tyrosine methyl ester, systematically named methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate hydrochloride, has the molecular formula C₁₀H₁₃Cl₂NO₃ and a molecular weight of 266.12 g/mol . The CAS registry number 548772-47-0 uniquely identifies this compound. Its structure consists of a D-tyrosine backbone with a chlorine atom at the 3-position of the phenolic ring and a methyl ester replacing the carboxylic acid group (Fig. 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number548772-47-0
Molecular FormulaC₁₀H₁₃Cl₂NO₃
Molecular Weight266.12 g/mol
IUPAC Namemethyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate hydrochloride

Stereochemical Configuration

The compound’s D-configuration at the α-carbon is critical for its interactions with enantioselective enzymes. This stereochemistry is preserved during synthesis, often verified via Mosher amide analysis or chiral chromatography . For example, the (R)-configuration of analogous 2-aza-β-tyrosine derivatives was confirmed using Mosher’s method, which could be adapted for 3-chloro-D-tyrosine methyl ester .

Synthesis and Production

Chemical Synthesis

The hydrochloride salt of 3-chloro-D-tyrosine methyl ester is typically synthesized through a two-step process:

  • Halogenation: Electrophilic chlorination of D-tyrosine at the 3-position using reagents like Cl₂ or N-chlorosuccinimide.

  • Esterification: Treatment with methanol under acidic conditions (e.g., HCl) to form the methyl ester .

Reaction Scheme:

D-TyrosineCl23-Chloro-D-tyrosineHClCH₃OH3-Chloro-D-tyrosine methyl ester hydrochloride\text{D-Tyrosine} \xrightarrow{\text{Cl}_2} \text{3-Chloro-D-tyrosine} \xrightarrow[\text{HCl}]{\text{CH₃OH}} \text{3-Chloro-D-tyrosine methyl ester hydrochloride}

Enzymatic Approaches

MIO (4-methylideneimidazole-5-one)-containing aminomutases, such as KedY4 from Streptoalloteichus sp., catalyze β-amino acid formation from α-amino acids . While these enzymes primarily act on 2-aza-l-tyrosine, engineered variants could theoretically produce 3-chloro-D-tyrosine derivatives, offering a stereocontrolled route.

Physicochemical Properties

Spectral Characteristics

  • NMR: The phenolic proton resonates near δ 10.5 ppm (¹H NMR), while the methyl ester group appears as a singlet at δ 3.6–3.8 ppm. Aromatic protons exhibit coupling patterns consistent with 3-chloro substitution .

  • Mass Spectrometry: High-resolution ESI-MS of the free base shows an [M+H]⁺ ion at m/z 230.058 (calculated for C₁₀H₁₂ClNO₃: 230.058) .

Stability and Solubility

As a hydrochloride salt, the compound is hygroscopic and soluble in polar solvents (water, methanol). The ester group enhances lipid solubility compared to the parent amino acid, facilitating membrane permeability in biological assays .

Applications in Biochemical Research

Enzyme Inhibition Studies

Halogenated tyrosine analogs are potent inhibitors of tyrosine-processing enzymes. For instance:

  • Tyrosinase: 3-Chloro substitution disrupts copper-binding sites, reducing melanin synthesis .

  • Aminomutases: Acts as a substrate analog for MIO-dependent enzymes, probing catalytic mechanisms .

Pharmaceutical Intermediates

The compound serves as a precursor for anticancer agents (e.g., enediyne antibiotics) and neuroactive compounds. Its chlorine atom enhances electrophilicity, enabling cross-coupling reactions in drug synthesis .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Halogenated Tyrosine Derivatives

CompoundMolecular FormulaSubstituentsKey Application
3-Chloro-D-tyrosine methyl esterC₁₀H₁₃Cl₂NO₃3-Cl, methyl esterEnzyme inhibition
3,5-Dibromo-D-tyrosine methyl esterC₁₀H₁₁Br₂NO₃3,5-Br, methyl esterX-ray crystallography
D-Tyrosine methyl esterC₁₀H₁₃NO₃NoneChiral synthesis

Challenges and Future Directions

Current limitations include incomplete pharmacokinetic data and scalability issues in enzymatic synthesis. Advances in directed evolution of aminomutases or flow chemistry could address these gaps, enabling large-scale production for therapeutic testing .

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